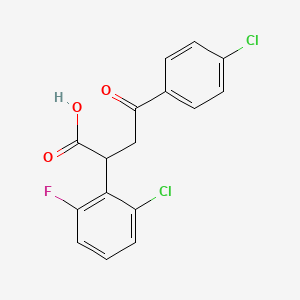
2-(2-Chloro-6-fluorophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, common names, and structural formula. The IUPAC name for this compound is already given. The structural formula can be deduced from the IUPAC name.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis analysis of a compound includes the study of these reactions, the reagents used, the conditions under which the reactions occur, and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves the study of the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties include reactivity, stability, and types of reactions the compound can undergo.Wissenschaftliche Forschungsanwendungen
Molecular Docking and Vibrational Studies
- Molecular Docking and Vibrational Analysis : The compound has been subjected to molecular docking and vibrational studies, revealing its potential as a nonlinear optical material and highlighting its biological activities, particularly inhibiting Placenta Growth Factor (PIGF-1) (Vanasundari et al., 2018).
Synthesis and Structural Analysis
- Synthesis and Cyclic Peroxide Formation : Research includes the synthesis of cyclic peroxides from alkenes and active methylene compounds, which is crucial in various chemical reactions (Qian et al., 1992).
- Crystal Structure Analysis : The crystal structure of similar compounds has been thoroughly analyzed, aiding in understanding their molecular geometry and potential applications (Nayak et al., 2013).
Biological and Pharmacological Applications
- AMPA Receptor Antagonists : Related compounds have been studied for their role as AMPA receptor antagonists, crucial in neuropharmacology (Chenard et al., 2001).
- Fungal Oxidation of Biphenyl Derivatives : Studies on the oxidation of biphenyl derivatives by fungi, leading to chlorinated lactone derivatives, contribute to understanding environmental degradation processes (Sietmann et al., 2006).
Advanced Material Research
- Single Crystal Inspection and DFT Study : Investigations into the molecular structure, stability, and non-covalent interactions of related compounds, providing insights for material science (Ashfaq et al., 2021).
Chemical Synthesis and Reactivity
- Synthesis of Bioactive Compounds : Research into the synthesis of compounds as intermediates for biologically active anticancer drugs (Zhang et al., 2019).
- Cytotoxicity and EGFR Inhibition : Studies on the synthesis and cytotoxicity of related compounds, indicating potential as inhibitors of epidermal growth factor receptor tyrosine kinase, important in cancer treatment (Mphahlele et al., 2017).
Further Scientific Investigations
- Quantum Chemical Studies on Molecular Geometry : Insightful quantum chemical studies to understand the molecular geometry and chemical reactivity of related compounds (Satheeshkumar et al., 2017).
- Vibrational Spectroscopic Studies : The application of vibrational spectroscopy to investigate the molecular structure and reactivity of related compounds (Najiya et al., 2014).
Safety And Hazards
This involves studying the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact.
Zukünftige Richtungen
Future directions could involve further studies on the compound, such as exploring its potential uses, improving its synthesis, or studying its mechanism of action in more detail.
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2FO3/c17-10-6-4-9(5-7-10)14(20)8-11(16(21)22)15-12(18)2-1-3-13(15)19/h1-7,11H,8H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNAUENCSVSXRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301177289 | |
| Record name | 4-Chloro-α-(2-chloro-6-fluorophenyl)-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301177289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-fluorophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid | |
CAS RN |
344281-45-4 | |
| Record name | 4-Chloro-α-(2-chloro-6-fluorophenyl)-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=344281-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-α-(2-chloro-6-fluorophenyl)-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301177289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-[(3,4-Dichlorophenyl)methylthio]-6-[(methylthio)methyl]-4-pyrimidinyl]morpholine](/img/structure/B3036405.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3036411.png)
![1-{2-[(Benzoyloxy)ethanimidoyl]cyclopropyl}-4-methoxybenzene](/img/structure/B3036413.png)
![2-[(E)-3-anilino-1-methoxyprop-2-enylidene]propanedinitrile](/img/structure/B3036414.png)
![1-[(4-Bromophenyl)methyl]-3-[(2-methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3036416.png)
![2-[(E)-1-methoxy-3-(4-phenylmethoxyanilino)prop-2-enylidene]propanedinitrile](/img/structure/B3036417.png)
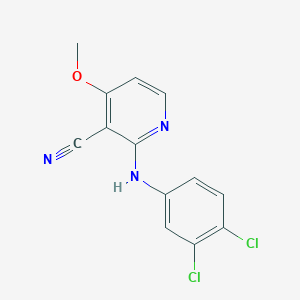
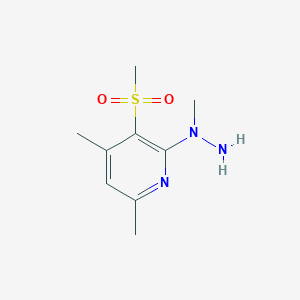
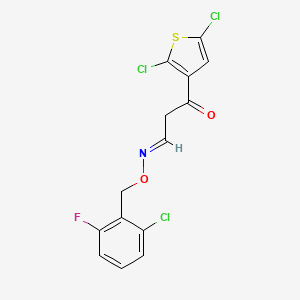
![2-[[2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid](/img/structure/B3036423.png)
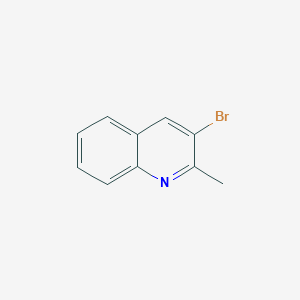
![1-(2,6-Dichlorophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3036425.png)
![4-chloro-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B3036426.png)